4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile, with the CAS number 1055361-35-7, is a chemical compound known for its potential applications in biochemical research. Its molecular formula is and it has a molecular weight of approximately 420.4 g/mol. This compound falls under the category of E3 ligase ligands and is primarily studied for its interactions with specific proteins such as PTP1B tyrosine phosphatase, which plays a critical role in various cellular processes .
The synthesis of 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile can be achieved through several methods, focusing on the construction of the thiazolidine core and subsequent functionalization. One notable approach involves the reaction between 4-Fluoro-3-(trifluoromethyl)benzonitrile and vanillin, which serves as a precursor to introduce the dioxothiazolidinylidene moiety .
The molecular structure of 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile features a complex arrangement with several functional groups:
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
Understanding the reaction mechanisms requires knowledge of electrophilic and nucleophilic sites within the molecule. The stability of the thiazolidine ring influences its reactivity in these processes .
The primary mechanism of action for 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with PTP1B tyrosine phosphatase:
Studies indicate that this compound acts as an E3 ligase ligand that modulates signaling pathways critical for cellular functions .
The purity of commercially available samples is generally around 95%, making it suitable for research applications .
The compound has significant potential in scientific research:
The TZD nucleus possesses remarkable structural plasticity, enabling rational modifications to optimize pharmacological properties. Position C5 serves as the primary site for derivatization, where the introduction of conjugated exocyclic double bonds (forming 5-arylidene or 5-heteroarylidene variants) enhances planarity and extends π-delocalization. This modification significantly influences bioactivity:
Table 1: Influence of C5 Substituents on TZD Pharmacological Activity
C5 Substituent | Biological Activity | Potency Enhancement Mechanism |
---|---|---|
Arylidene (e.g., 15k) | Dual β-catenin/TCF4 & tubulin inhibition | Enhanced planarity for protein surface binding |
Heteroarylidene | MAO-B/AChE inhibition | Extended π-system for catalytic site interaction |
Alkylidene | PPAR-γ agonism (antidiabetic) | Altered flexibility for ligand-receptor H-bonding |
N3 alkylation diversifies the TZD scaffold, impacting electronic distribution and metabolic stability. Electrophilic character at C5 (due to the conjugated enone system) enables covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins, contributing to target promiscuity but requiring careful optimization to avoid off-target effects .
The trifluoromethyl (-CF₃) and benzonitrile (-C₆H₄CN) groups constitute essential bioisosteres in modern drug design, profoundly influencing the physicochemical and target-binding properties of TZD hybrids:
Halogen Bonding: Fluorine acts as a weak halogen bond acceptor, potentially engaging with carbonyl oxygens or sulfur atoms in targets like kinases or tubulin [2] [8].
Benzonitrile Moiety (-C₆H₄CN):
In the target compound, the meta-trifluoromethyl/para-cyano substitution pattern on the terminal phenyl ring creates a polarized electronic gradient. This design leverages synergistic effects: the -CF₃ group withdraws electrons, amplifying the nitrile's electrophilicity for enhanced hydrogen bonding with residues like Ser530 (COX-2) or Lys234 (BACE-1) [3] [8].
The 4-(2-methoxyphenoxy) linker bridges the TZD and benzonitrile/trifluoromethyl-bearing aryl ring, critically defining the molecule's three-dimensional topology and pharmacological accessibility:
Table 2: Structural Components and Their Functional Contributions in the Target Compound
Structural Feature | Role in Molecular Design | Target Interaction Potential |
---|---|---|
2,4-Dioxothiazolidin-5-ylidene | Core pharmacophore; planar electron-deficient system | Covalent/non-covalent binding to catalytic residues (e.g., Cys, Ser) |
Exocyclic methylidene (C5) | π-Conjugation extension point | Hydrophobic contact with protein subsites |
4-(2-Methoxyphenoxy) linker | Dihedral angle control; electron modulation | H-bond acceptance (ether oxygen); steric protection |
3-(Trifluoromethyl)benzonitrile | Polarized terminal group; high dipole moment | Halogen bonding (-CF₃); H-bonding (-CN); π-stacking |
Molecular modeling indicates the ortho-methoxy group induces a ~40° out-of-plane rotation relative to a para-methoxy analogue. This rotation optimizes the distance between the TZD's C2 carbonyl and the benzonitrile nitrogen (~10.2 Å), matching spatial requirements for dual-site inhibitors (e.g., COX-2/5-LOX or AChE/MAO-B) [3] . The methoxy's ortho positioning also prevents free rotation, reducing conformational entropy penalty upon binding—a key factor for high-affinity interactions.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8